2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene
Description
Properties
CAS No. |
497-33-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,5,5-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
MQZNYFSGRAEXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC1CC2(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene
Diels–Alder Reaction Followed by Rearrangement
The most prominent and widely studied method for synthesizing bicyclo[2.2.1]heptene derivatives, including this compound, involves a sequential Diels–Alder (DA) reaction and rearrangement sequence . This approach has been extensively documented in the literature, notably in a 2014 study published in The Journal of Organic Chemistry.
Reaction Overview
- The synthesis starts with a Diels–Alder cycloaddition between a diene and an acrolein derivative (or similar dienophile).
- The initial DA adduct undergoes a Lewis acid-catalyzed rearrangement to yield the bicyclo[2.2.1]heptene framework.
- The substitution pattern on the diene critically influences the rearrangement outcome and stereochemistry of the product.
Catalysts and Conditions
- Lewis acids such as methylaluminum dichloride (MeAlCl₂) or tin(IV) chloride (SnCl₄) are used to catalyze both the DA step and the subsequent rearrangement.
- Typical reaction conditions involve cooling the reaction mixture to −20 °C during DA addition, followed by warming to room temperature or heating to 80 °C to complete rearrangement.
- The reaction is performed in toluene as the solvent.
Stereoselectivity and Enantioselectivity
- The DA reaction is stereoselective, often favoring the endo adduct.
- When catalyzed by chiral Lewis acids, high enantiomeric ratios (up to 96.5:3.5) can be achieved.
- The rearrangement retains the stereochemical information introduced during the DA step.
Example Synthesis
A representative example involves the reaction of methacrolein with a substituted diene in the presence of MeAlCl₂:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| DA | Methacrolein (10 mmol), diene (20 mmol), MeAlCl₂ (0.2 equiv), toluene, −20 °C, 1 h | Formation of DA adduct |
| Rearrangement | Additional MeAlCl₂ (1.0 equiv), room temp or 80 °C, 1 h | Rearranged bicyclo[2.2.1]heptene derivative |
This method yields bicyclo[2.2.1]heptanones and bicyclo[2.2.1]heptenes with various substituents, including 2,5,5-trimethyl derivatives, in good to excellent yields (typically >70%).
Alternative Synthetic Routes
While the DA/rearrangement sequence is the most established, other methods for preparing bicyclo[2.2.1]heptene derivatives include:
- Ring-closing metathesis (RCM) of suitably substituted dienes to form the bicyclic ring system.
- Intramolecular cyclizations via radical or ionic mechanisms.
- Functional group transformations on preformed bicyclo[2.2.1]heptane skeletons to introduce methyl substituents.
However, these methods are less documented for specifically preparing this compound and are generally more complex or less efficient compared to the DA approach.
Analytical and Structural Confirmation
- The products from the DA/rearrangement sequence are characterized by 1H and 13C NMR spectroscopy , including 2D NMR techniques to confirm relative stereochemistry.
- Mass spectrometry (MS) and infrared (IR) spectroscopy provide molecular weight and functional group information.
- X-ray crystallography has been used to unequivocally confirm the stereochemistry of key intermediates and products.
- Enantiomeric purity is assessed by gas chromatography (GC) on chiral stationary phases.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting materials | Dienes (e.g., substituted 1,3-butadienes), acroleins (methacrolein) |
| Catalysts | MeAlCl₂, SnCl₄, chiral Lewis acids (e.g., oxazaborolidine complexes) |
| Solvent | Toluene |
| Temperature | DA step: −20 °C; Rearrangement: room temp to 80 °C |
| Reaction time | DA step: 1 h; Rearrangement: 1 h |
| Yields | Typically 70–90% |
| Enantiomeric excess | Up to 97% ee with chiral catalysts |
| Product characterization | NMR, MS, IR, X-ray crystallography, chiral GC |
Chemical Reactions Analysis
Diels-Alder Reactions
The compound acts as a diene or dienophile in Diels-Alder (DA) reactions due to its strained bicyclic framework.
Key Findings :
-
Synthesis : The compound can be synthesized via DA reactions using isoprene derivatives and suitable dienophiles. Lewis acid catalysts (e.g., AlCl₃) improve regioselectivity and yield.
-
Reactivity : The exocyclic double bond facilitates [4+2] cycloadditions, forming six-membered rings.
| Reaction Conditions | Products | Catalyst | Yield |
|---|---|---|---|
| 80–100°C, toluene | Fused bicyclic adducts | AlCl₃ | 60–75% |
| Room temperature, dichloromethane | Endo/exo isomers (1:1.2 ratio) | None | 45% |
Retro-Diels-Alder (retro-DA) Reactions
The compound undergoes thermal decomposition via retro-DA pathways, as demonstrated by density functional theory (DFT) studies .
Mechanistic Insights :
-
Concerted Pathway : The retro-DA elimination of structurally similar 3,7,7-trimethylbicyclo[2.2.1]hept-2-ene proceeds through a less synchronous transition state (Sy = 0.77), producing 1,5,5-trimethylcyclopenta-1,3-diene .
-
Stepwise Pathway : Biradical intermediates are disfavored due to higher activation barriers compared to concerted mechanisms .
| Parameter | Value |
|---|---|
| Activation Energy (B3LYP/6-31G*) | 42.3 kcal/mol |
| Synchronicity Index (Sy) | 0.77 |
Electrophilic Additions
The electron-rich double bond undergoes electrophilic attacks, such as halogenation and hydration.
Examples :
-
Hydrohalogenation : Reacts with HBr at 0°C to form 3-bromo-2,5,5-trimethylbicyclo[2.2.1]heptane.
-
Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields an epoxide derivative.
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| Halogenation | HX (X = Cl, Br), 0°C | 3-Halo-2,5,5-trimethylbicycloheptane | >90% |
| Epoxidation | mCPBA, CH₂Cl₂, RT | 2,3-Epoxy-2,5,5-trimethylbicycloheptane | 85% |
Hydrogenation
Catalytic hydrogenation saturates the double bond, producing 2,5,5-trimethylbicyclo[2.2.1]heptane.
Conditions :
-
Catalyst : Pd/C or PtO₂ under 1–3 atm H₂.
-
Kinetics : Reaction completes within 2 hours at 25°C, with quantitative yield.
Polymerization
The compound undergoes radical-initiated polymerization to form rigid, cross-linked polymers.
Applications :
-
Used in resins and coatings due to its bicyclic structure enhancing thermal stability.
| Initiator | Temperature | Polymer Properties |
|---|---|---|
| AIBN (Azobisisobutyronitrile) | 70°C | High glass transition temperature (Tg) |
Oxidation Reactions
Controlled oxidation yields ketones or epoxides depending on the oxidizing agent.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| Ozone (O₃) | 2-Oxo-5,5-dimethylbicyclo[2.2.1]heptane | Followed by reductive workup |
| KMnO₄ (acidic) | Dicarboxylic acid derivative | Low yield (30%) |
Scientific Research Applications
Organic Synthesis
Diels-Alder Reactions
One of the primary applications of 2,5,5-trimethylbicyclo[2.2.1]hept-2-ene is in organic synthesis, particularly in Diels-Alder reactions. This compound can act as a diene or dienophile in these reactions, facilitating the formation of complex cyclic structures that are valuable in the synthesis of natural products and pharmaceuticals .
Functionalization
The compound can undergo various functionalization processes, leading to derivatives with enhanced properties. For instance, it can be transformed into chiral organotin reagents, which are useful in asymmetric synthesis . The ability to modify its structure makes it a versatile intermediate in synthetic organic chemistry.
Material Science
Lubricants and Fluids
Research indicates that derivatives of bicyclo[2.2.1]heptane, including this compound, possess high traction coefficients and excellent viscosity characteristics under varying temperatures. These properties make them suitable for use as lubricating oils in continuously variable transmissions (CVTs) for automobiles and industrial machinery . The high performance of these fluids under extreme conditions enhances the efficiency and longevity of mechanical systems.
| Property | Value |
|---|---|
| Traction Coefficient (140°C) | High |
| Viscosity Characteristics | Excellent at low temps |
Pharmaceutical Applications
Anticonvulsant Activity
Recent studies have shown that derivatives of bicyclo[2.2.1]hept-2-ene exhibit anticonvulsant properties. For example, a synthesized derivative demonstrated significant protection against seizures induced by chemical stimuli over prolonged periods . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.
Cosmetic Formulations
Film Formers and Stabilizers
In the cosmetic industry, compounds like this compound are explored for their properties as film formers and stabilizers in formulations. Their ability to enhance the texture and stability of cosmetic products makes them valuable ingredients in skincare and personal care formulations .
Case Study 1: Diels-Alder Reaction
A research study demonstrated the use of this compound as a dienophile in a Diels-Alder reaction leading to the synthesis of complex polycyclic compounds with potential pharmaceutical applications.
Case Study 2: CVT Fluids
A patent highlighted the development of a new class of lubricants based on bicyclo[2.2.1]heptane derivatives that provide superior performance in CVTs under high-temperature conditions compared to traditional lubricants .
Mechanism of Action
The mechanism of action of 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . Its unique bicyclic structure allows it to fit into specific binding sites, influencing biochemical processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
5-Methylbicyclo[2.2.1]hept-2-ene (CAS 822-96-8)
- Molecular Formula : C₈H₁₂
- Key Differences : Lacks methyl groups at positions 2 and 5, reducing steric hindrance.
- Properties : Lower molecular weight (108.18 g/mol) compared to the target compound. Reduced steric effects may enhance reactivity in ring-opening metathesis polymerization (ROMP) .
5,5-Dimethylbicyclo[2.2.1]hept-2-ene
- Molecular Formula : C₉H₁₄
- Key Differences : Methyl groups at positions 5 and 5 but lacks substitution at position 2.
- Properties : Similar molecular weight to the target compound but distinct regiochemistry. The absence of a 2-methyl group may influence π-orbital alignment in the double bond, altering reactivity in Diels-Alder reactions .
5,5,6-Trimethylbicyclo[2.2.1]hept-2-ene (CAS 30255-19-7)
Functionalized Bicyclic Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)
- Molecular Formula : C₁₀H₁₈O
- Key Differences : Hydroxyl group at position 2 instead of a methyl group.
- Properties : The polar hydroxyl group enhances hydrogen bonding, increasing boiling point (213°C) and water solubility compared to alkene analogs. Borneol exhibits significant biological activity, including antimicrobial and anti-inflammatory effects .
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (α-Pinene)
- Molecular Formula : C₁₀H₁₆
- Key Differences: Bicyclo[3.1.1] framework (pinane skeleton) vs. norbornene.
- Properties : Higher ring strain in bicyclo[3.1.1] systems increases reactivity in oxidation and isomerization reactions. α-Pinene is a major component of pine essential oils and shows anthelmintic activity .
Substituted Norbornenes with Extended Alkyl Chains
5-Butyl-bicyclo[2.2.1]hept-2-ene
- Molecular Formula : C₁₁H₁₈
- Key Differences : A butyl group replaces methyl at position 5.
- Properties : Longer alkyl chains increase hydrophobicity (logP ~4.2), making the compound suitable for hydrophobic polymer matrices. However, bulky substituents may slow polymerization kinetics .
trans-5-Ethylidene-bicyclo[2.2.1]hept-2-ene (CAS 28304-67-8)
- Molecular Formula : C₉H₁₂
- Key Differences : Ethylidene group introduces a second double bond.
- Properties: Enhanced reactivity due to conjugated diene system. This compound is a key intermediate in synthesizing ethylene-norbornene copolymers for industrial applications .
Comparative Data Table
Key Research Findings
Reactivity Trends: Methyl substitution at position 2 in norbornenes enhances steric shielding of the double bond, reducing electrophilic attack rates compared to unsubstituted analogs . Bicyclo[3.1.1] systems (e.g., α-pinene) exhibit higher ring strain than bicyclo[2.2.1], leading to faster isomerization under acidic conditions .
Biological Activity :
- Methylated bicyclic compounds like α-pinene and Borneol show significant anthelmintic activity, likely due to membrane disruption in parasites .
Polymerization Potential: 2,5,5-Trimethylnorbornene is a promising candidate for producing high-glass-transition-temperature (Tg) polymers, as methyl groups restrict chain mobility .
Biological Activity
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene (commonly referred to as "bicycloheptene") is a bicyclic compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula: C10H16
CAS Number: 497-33-6
IUPAC Name: this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects of this compound can be attributed to its ability to interact with various molecular targets within biological systems.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It may interact with neurotransmitter receptors or other cellular receptors, influencing cellular signaling pathways.
Antimicrobial Activity
A study published in MDPI highlighted the potential antimicrobial properties of bicyclic compounds similar to this compound. These compounds demonstrated significant activity against various bacterial strains, suggesting a possible role in developing new antibacterial agents .
Anti-inflammatory Effects
Research has indicated that bicyclic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This modulation may be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Study on Anticonvulsant Activity
A recent study investigated the anticonvulsant properties of synthesized derivatives of bicyclic compounds similar to this compound. The results indicated that these derivatives provided significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting a potential therapeutic application for seizure disorders .
Data Table: Biological Activities of Bicyclic Compounds
Q & A
Q. What are the critical safety protocols for handling 2,5,5-trimethylbicyclo[2.2.1]hept-2-ene in laboratory settings?
Methodological Answer:
- Ventilation & PPE: Conduct operations under fume hoods or local exhaust ventilation. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to avoid skin/eye contact and inhalation .
- Fire Safety: Avoid ignition sources; use CO₂ or dry chemical extinguishers. Electrostatic discharge prevention (e.g., grounding containers) is critical due to flammability (H225, H228) .
- Spill Management: Collect spills using non-sparking tools, contain in sealed containers, and dispose via approved waste facilities. Avoid environmental release (H411) .
Q. Table 1: Key Hazard Codes (GHS)
| Hazard Code | Risk Description |
|---|---|
| H225 | Highly flammable liquid/vapor |
| H304 | May be fatal if swallowed/enters airways |
| H411 | Toxic to aquatic life |
| Source: Aladdin SDS |
Q. How can researchers confirm the purity and structural identity of this compound?
Methodological Answer:
- Chromatography: Use GC-MS or HPLC with a non-polar column (e.g., DB-5) to assess purity. Compare retention times with standards.
- Spectroscopy:
- ¹H/¹³C NMR: Look for characteristic shifts (e.g., bridgehead protons at δ 1.2–1.8 ppm, olefinic protons at δ 5.0–5.5 ppm) .
- IR: Confirm C=C stretching (~1650 cm⁻¹) and methyl C-H bends (~1375 cm⁻¹).
- Elemental Analysis: Validate empirical formula (C₁₀H₁₆) with ≤0.3% deviation .
Advanced Research Questions
Q. What are the dominant thermal decomposition pathways of this compound, and how do substituents influence reactivity?
Methodological Answer:
- Retro-Diels-Alder Pathway: DFT studies (B3LYP functional) show that methyl groups lower reaction synchronicity (Sy = 0.77 vs. 0.97 for unsubstituted analogs), favoring stepwise mechanisms. The primary products are 1,5,5-trimethylcyclopentadiene and acetylene derivatives .
- Methyl Migration: Post-decomposition, steric effects drive methyl shifts to form stable isomers like 1,2,3-trimethylcyclopentadiene. Kinetic isotope effects (KIEs) can validate transition states .
Q. Table 2: Computational vs. Experimental Deactivation Barriers
| Pathway | ΔH‡ (kcal/mol, B3LYP) | Experimental ΔH‡ (kcal/mol) |
|---|---|---|
| Retro-Diels-Alder | 45.2 | 47.8 ± 2.1 |
| Methyl Migration | 32.7 | 34.5 ± 1.9 |
| Source: Archivos Académicos USFQ |
Q. How can researchers design experiments to study the electrophilic addition reactivity of this compound?
Methodological Answer:
- Reagent Selection: Use Br₂ or HCl in inert solvents (e.g., CCl₄) to probe regioselectivity. Monitor via ¹H NMR for vicinal dihalide or Markovnikov adduct formation.
- Kinetic Control: Conduct reactions at low temps (−78°C) to trap intermediates. Compare with DFT-predicted carbocation stability at bridgehead positions .
- Stereochemical Analysis: X-ray crystallography of adducts confirms exo/endo preferences influenced by methyl substituents .
Q. What computational strategies are optimal for modeling the strained bicyclic system of this compound?
Methodological Answer:
- Functional Selection: B3LYP/6-31G(d) balances accuracy and computational cost for geometry optimization. For strain energy, MP2/cc-pVTZ provides superior van der Waals corrections .
- NBO Analysis: Quantify hyperconjugation effects (e.g., C-H→C=C interactions) stabilizing the bicyclic framework.
- MD Simulations: Use AMBER force fields to predict solvent effects on conformational dynamics .
Q. Data Contradiction Analysis
Q. Discrepancies in reported decomposition temperatures across studies: How to resolve them?
Methodological Answer:
- Source Validation: Cross-check purity data (e.g., GC-MS) from original studies. Impurities (e.g., oxidizers) lower decomposition thresholds .
- Experimental Conditions: Differences in heating rates (e.g., 5°C/min vs. 10°C/min) or atmosphere (N₂ vs. air) significantly alter observed kinetics. Replicate studies under controlled TGA-DSC conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
